Dnqx disodium salt

Description

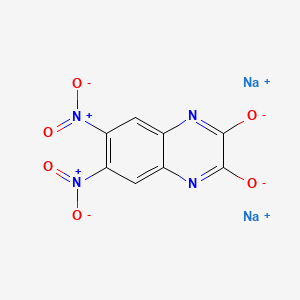

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;6,7-dinitroquinoxaline-2,3-diolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N4O6.2Na/c13-7-8(14)10-4-2-6(12(17)18)5(11(15)16)1-3(4)9-7;;/h1-2H,(H,9,13)(H,10,14);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPSBSOYURFUVKJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])N=C(C(=N2)[O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2N4Na2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DNQX Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,7-dinitroquinoxaline-2,3-dione (DNQX) disodium (B8443419) salt is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, two subtypes of ionotropic glutamate (B1630785) receptors (iGluRs) that mediate the majority of fast excitatory neurotransmission in the central nervous system. This technical guide provides a comprehensive overview of the mechanism of action of DNQX, detailing its binding properties, functional effects, and the experimental methodologies used to characterize its activity. Quantitative data on its receptor affinity and potency are presented, along with detailed protocols for key experimental assays. Furthermore, signaling pathways, experimental workflows, and the principles of its competitive antagonism are illustrated through detailed diagrams.

Core Mechanism of Action: Competitive Antagonism

DNQX functions as a competitive antagonist at AMPA and kainate receptors.[1] This means that DNQX binds to the same site on the receptor as the endogenous agonist, glutamate, but its binding does not induce the conformational change necessary to open the ion channel. By occupying the glutamate binding site, DNQX prevents glutamate from activating the receptor, thereby inhibiting excitatory postsynaptic currents (EPSCs).[2]

The quinoxalinedione (B3055175) structure of DNQX allows it to interact with the ligand-binding domain of the AMPA and kainate receptors. While it engages with some of the same residues as glutamate, it fails to promote the "clamshell" closure of the two lobes of the binding domain that is required for channel gating. This lack of full domain closure is the molecular basis of its antagonist activity.

A notable feature of DNQX's mechanism is its modulation by transmembrane AMPA receptor regulatory proteins (TARPs), such as γ-2 (stargazin).[2][3] In the presence of certain TARPs, the conformational constraints of the receptor are altered such that the binding of DNQX can induce a partial opening of the ion channel. This converts DNQX from a pure antagonist to a partial agonist.[2][3] This context-dependent activity is a critical consideration in experimental design and data interpretation.

Quantitative Pharmacological Data

The affinity and potency of DNQX have been characterized using various in vitro assays. The following table summarizes key quantitative data for DNQX at different iGluR subtypes.

| Receptor Subtype | Parameter | Value (µM) | Assay Type | Reference |

| AMPA | IC₅₀ | 0.5 | Radioligand Binding | [4] |

| Kainate | IC₅₀ | 2 | Radioligand Binding | [4] |

| NMDA | IC₅₀ | 40 | Radioligand Binding | [4] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an antagonist that inhibits 50% of the specific binding of a radioligand.

Signaling Pathway and Antagonism Model

The following diagrams illustrate the signaling pathway of AMPA/kainate receptors and the mechanism of competitive antagonism by DNQX.

Caption: Signaling pathway of AMPA/kainate receptor activation and inhibition by DNQX.

References

Dnqx disodium salt as a competitive antagonist

An In-Depth Technical Guide to DNQX Disodium (B8443419) Salt as a Competitive Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DNQX (6,7-dinitroquinoxaline-2,3-dione) is a potent and selective competitive antagonist of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate subtypes of ionotropic glutamate (B1630785) receptors. Its disodium salt form offers enhanced water solubility, making it a valuable and widely used tool in neuroscience research. This guide provides a comprehensive overview of the mechanism of action, pharmacological profile, experimental applications, and relevant signaling pathways associated with DNQX disodium salt. By competitively blocking glutamate binding, DNQX allows for the precise dissection of AMPA/kainate receptor-mediated excitatory neurotransmission, aiding in the study of synaptic plasticity, neuronal circuitry, and various neuropathological conditions.

Mechanism of Action: Competitive Antagonism

DNQX functions as a classic competitive antagonist. It reversibly binds to the same site on the AMPA and kainate receptors as the endogenous neurotransmitter, glutamate. However, the binding of DNQX does not induce the conformational change necessary to open the receptor's associated ion channel. By occupying the glutamate binding site, DNQX prevents channel activation, thereby inhibiting the influx of sodium (Na⁺) and calcium (Ca²⁺) ions that would normally lead to postsynaptic membrane depolarization.[1][2][3] This action effectively blocks fast excitatory synaptic transmission mediated by these non-NMDA receptors.[3] Its selectivity for AMPA/kainate receptors over NMDA receptors makes it an invaluable tool for isolating and studying NMDA receptor-dependent phenomena.[4][5]

Caption: Logical diagram of DNQX competitive antagonism at the AMPA/kainate receptor site.

Data Presentation: Pharmacological & Physicochemical Profile

The pharmacological activity and physical properties of DNQX are critical for experimental design. The disodium salt form significantly improves its solubility in aqueous solutions.

Table 1: Receptor Binding Profile of DNQX

This table summarizes the inhibitory concentrations (IC₅₀) of DNQX for various glutamate receptor subtypes. Lower values indicate higher antagonist potency.

| Receptor Subtype | IC₅₀ Value (µM) | Reference(s) |

| AMPA Receptor | 0.19 - 0.5 | [4][6][7] |

| Kainate Receptor | 0.1 - 2.0 | [4][6] |

| NMDA Receptor | ~40 | [4][6] |

Note: Specific IC₅₀ values can vary depending on the experimental conditions, tissue preparation, and specific receptor subunit composition.

Table 2: Physicochemical Properties of DNQX Disodium Salt

| Property | Value | Reference(s) |

| Full Chemical Name | 6,7-Dinitroquinoxaline-2,3-dione disodium salt | [8] |

| Molecular Formula | C₈H₂N₄Na₂O₆ | [8] |

| Molecular Weight | 296.1 g/mol | [7][8] |

| Appearance | Brown / Dark brown solid | [7][8] |

| Solubility (in water) | Up to 100 mM | [7][8] |

| Storage | Desiccate at room temperature or 2-8°C | [7] |

Experimental Protocols

DNQX disodium salt is a staple reagent in neuropharmacology and electrophysiology. Below are detailed methodologies for its application.

Protocol: Inhibition of Excitatory Postsynaptic Currents (EPSCs)

This protocol describes the use of whole-cell voltage-clamp electrophysiology to demonstrate the inhibitory effect of DNQX on AMPA/kainate receptor-mediated EPSCs.[8][9]

Objective: To isolate NMDA receptor currents by blocking fast excitatory transmission mediated by AMPA/kainate receptors.

Materials & Reagents:

-

Brain slice preparation (e.g., mouse prelimbic cortex or hippocampus)

-

Artificial cerebrospinal fluid (aCSF)

-

DNQX disodium salt stock solution (e.g., 10 mM in water)

-

Patch pipette with internal solution

-

Stimulating electrode

-

Electrophysiology rig (amplifier, digitizer, microscope)

Methodology:

-

Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the desired brain region and maintain them in oxygenated aCSF.

-

Establish Recording: Obtain a whole-cell voltage-clamp recording from a target neuron. Hold the neuron at a membrane potential of -70 mV to -60 mV.[8][9]

-

Baseline EPSC Recording: Place a stimulating electrode in a region that provides synaptic input to the recorded neuron. Deliver brief electrical pulses (e.g., 150 µs) every 10-20 seconds to evoke stable baseline EPSCs.[8][9]

-

DNQX Application: Perfuse the brain slice with aCSF containing DNQX at a final concentration of 10-20 µM.[8][10]

-

Record Blockade: Continue to evoke and record EPSCs. The fast, large-amplitude component of the EPSC, which is mediated by AMPA/kainate receptors, should be significantly reduced or completely blocked within minutes of DNQX application.

-

Washout: To confirm the reversibility of the block, perfuse the slice with normal aCSF (without DNQX) and observe the recovery of the EPSC.

Caption: Experimental workflow for analyzing EPSC blockade by DNQX using electrophysiology.

Protocol: Competitive Radioligand Binding Assay

This protocol provides a general framework for a competitive binding assay to determine the affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled AMPA receptor agonist (e.g., [³H]AMPA).

Objective: To quantify the binding affinity of DNQX for AMPA receptors.

Materials & Reagents:

-

Membrane preparation from cells or tissue expressing AMPA receptors.

-

Radioligand: [³H]AMPA.

-

DNQX disodium salt (as the unlabeled competitor).

-

Assay buffer (e.g., Tris-HCl with appropriate ions).

-

Glass fiber filters and a cell harvester.

-

Scintillation fluid and a liquid scintillation counter.

Methodology:

-

Reaction Setup: In a 96-well plate, set up triplicate reactions for each condition:

-

Total Binding: Membrane preparation + [³H]AMPA + assay buffer.

-

Non-specific Binding: Membrane preparation + [³H]AMPA + a high concentration of a non-labeled agonist (e.g., 1 mM L-glutamate).

-

Competition: Membrane preparation + [³H]AMPA + varying concentrations of DNQX (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Termination: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding (CPM) - Non-specific binding (CPM).

-

Plot the percentage of specific binding against the log concentration of DNQX.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Caption: Workflow diagram for a competitive radioligand binding assay.

Glutamatergic Signaling Pathway and Point of Intervention

DNQX intervenes at a critical point in the primary pathway for fast excitatory neurotransmission in the central nervous system.[11]

Pathway Description:

-

An action potential arriving at the presynaptic terminal triggers the influx of Ca²⁺ through voltage-gated calcium channels.

-

Elevated intracellular Ca²⁺ causes synaptic vesicles containing glutamate to fuse with the presynaptic membrane, releasing glutamate into the synaptic cleft.

-

Glutamate diffuses across the cleft and binds to postsynaptic AMPA and NMDA receptors.

-

Binding to AMPA receptors causes a rapid opening of their ion channels, leading to a significant influx of Na⁺.[1][2]

-

This Na⁺ influx depolarizes the postsynaptic membrane, generating an Excitatory Postsynaptic Potential (EPSP). If the depolarization is strong enough, it removes the magnesium (Mg²⁺) block from NMDA receptors, allowing them to contribute to the synaptic current and downstream signaling cascades.[1]

DNQX Intervention: DNQX competitively binds to the AMPA receptors (and kainate receptors), preventing glutamate from binding and thereby blocking step 4. This prevents the initial rapid depolarization and subsequent activation of NMDA receptors, effectively silencing this pathway of synaptic transmission.

Caption: Glutamatergic signaling pathway showing the intervention point of DNQX.

References

- 1. AMPA receptor - Wikipedia [en.wikipedia.org]

- 2. Glutamate receptor - Wikipedia [en.wikipedia.org]

- 3. CNQX and DNQX block non-NMDA synaptic transmission but not NMDA-evoked locomotion in lamprey spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. DNQX Disodium Salt | 2379-57-9 [sigmaaldrich.com]

- 8. hellobio.com [hellobio.com]

- 9. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]

- 10. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Signaling by postsynaptic AMPA receptors in glutamatergic synapse maturation [escholarship.org]

An In-depth Technical Guide to the Target Receptors of DNQX Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the target receptors of DNQX (6,7-dinitroquinoxaline-2,3-dione) disodium (B8443419) salt, a potent antagonist of ionotropic glutamate (B1630785) receptors. This document summarizes key binding affinities, details experimental protocols for receptor characterization, and illustrates the associated signaling pathways.

Core Target Receptors and Binding Affinity

DNQX disodium salt is a selective competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor subtypes of ionotropic glutamate receptors.[1][2][3] Its selectivity is demonstrated by its significantly lower affinity for N-methyl-D-aspartate (NMDA) receptors. The quantitative binding data for DNQX are summarized in the table below.

| Receptor Subtype | Ligand | Parameter | Value (µM) | Species | Tissue/System | Reference |

| AMPA | DNQX | IC₅₀ | 0.5 | Rat | --- | [4] |

| Kainate | DNQX | IC₅₀ | 0.1 - 2 | Rat | --- | [4] |

| NMDA | DNQX | IC₅₀ | 40 | Rat | --- | [4] |

Table 1: Binding Affinity of DNQX for Ionotropic Glutamate Receptors. This table summarizes the half-maximal inhibitory concentrations (IC₅₀) of DNQX for AMPA, kainate, and NMDA receptors.

Signaling Pathways Modulated by DNQX

DNQX exerts its effects by blocking the downstream signaling cascades initiated by AMPA and kainate receptor activation.

AMPA Receptor Signaling

Activation of AMPA receptors by glutamate leads to the influx of sodium ions, causing depolarization of the postsynaptic membrane. This rapid excitatory neurotransmission can also involve calcium influx, depending on the subunit composition of the receptor. AMPA receptor signaling is crucial for synaptic plasticity, including long-term potentiation (LTP). DNQX competitively binds to the glutamate binding site on the AMPA receptor, preventing channel opening and subsequent downstream signaling.

Figure 1: DNQX Antagonism of AMPA Receptor Signaling. This diagram illustrates how DNQX blocks the activation of the AMPA receptor by glutamate, thereby inhibiting ion influx and downstream cellular responses.

Kainate Receptor Signaling

Kainate receptors, when activated by glutamate, also function as ion channels permeable to sodium and potassium, contributing to excitatory postsynaptic potentials. Additionally, they can modulate neurotransmitter release through presynaptic mechanisms. DNQX antagonism of kainate receptors blocks these ionotropic functions.

Figure 2: DNQX Antagonism of Kainate Receptor Signaling. This diagram shows DNQX blocking the ionotropic function of kainate receptors, preventing excitatory postsynaptic potentials.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of DNQX with its target receptors.

Radioligand Binding Assay: Competitive Inhibition

This protocol details a competitive radioligand binding assay to determine the inhibitory constant (Ki) of DNQX for the AMPA receptor using [³H]AMPA as the radioligand.

1. Membrane Preparation:

-

Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) to a final protein concentration of 0.2-0.5 mg/mL.

2. Binding Assay:

-

In a 96-well plate, combine:

-

50 µL of membrane preparation.

-

25 µL of [³H]AMPA (final concentration ~2-5 nM).

-

25 µL of varying concentrations of DNQX disodium salt (e.g., 10⁻¹⁰ to 10⁻⁴ M) or buffer (for total binding) or a saturating concentration of unlabeled glutamate (e.g., 1 mM) (for non-specific binding).

-

-

Incubate at 4°C for 1 hour.

3. Filtration and Scintillation Counting:

-

Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the DNQX concentration.

-

Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 3: Workflow for a Competitive Radioligand Binding Assay. This diagram outlines the key steps involved in determining the binding affinity of DNQX for its target receptors.

Whole-Cell Voltage-Clamp Electrophysiology

This protocol describes the use of whole-cell voltage-clamp recordings to measure AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) and their blockade by DNQX in cultured neurons or brain slices.

1. Preparation of Cells/Slices:

-

Prepare acute brain slices (e.g., hippocampal or cortical) or cultured neurons for recording.

-

Continuously perfuse the recording chamber with artificial cerebrospinal fluid (aCSF) saturated with 95% O₂/5% CO₂. The aCSF should contain picrotoxin (B1677862) (e.g., 100 µM) to block GABA-A receptor-mediated inhibitory currents and D-AP5 (e.g., 50 µM) to block NMDA receptor-mediated currents, thus isolating AMPA receptor-mediated EPSCs.

2. Patch-Clamp Recording:

-

Obtain a whole-cell patch-clamp configuration from a neuron using a borosilicate glass pipette (3-5 MΩ) filled with an internal solution (e.g., containing in mM: 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.3).

-

Clamp the neuron at a holding potential of -70 mV to record inward EPSCs.

3. Evoking and Recording EPSCs:

-

Place a stimulating electrode near the recorded neuron to evoke synaptic responses.

-

Deliver brief electrical pulses (e.g., 0.1 ms (B15284909) duration) to elicit EPSCs.

-

Record baseline EPSCs for a stable period (e.g., 5-10 minutes).

4. Application of DNQX:

-

Bath-apply DNQX disodium salt (e.g., 10-20 µM) to the perfusion solution.

-

Continue to evoke and record EPSCs to observe the inhibitory effect of DNQX.

5. Data Analysis:

-

Measure the amplitude of the recorded EPSCs before and after the application of DNQX.

-

Calculate the percentage of inhibition of the EPSC amplitude by DNQX.

Figure 4: Workflow for Whole-Cell Voltage-Clamp Electrophysiology. This diagram outlines the process of measuring the effect of DNQX on AMPA receptor-mediated excitatory postsynaptic currents.

Conditioned Place Preference (CPP)

This protocol outlines a conditioned place preference experiment to investigate the role of AMPA/kainate receptors in the rewarding effects of drugs of abuse, using intracranial injections of DNQX.[1][5]

1. Apparatus:

-

A three-chambered apparatus with distinct visual and tactile cues in the two outer chambers, separated by a central, neutral chamber.

2. Habituation (Day 1):

-

Allow the animal (e.g., rat or mouse) to freely explore all three chambers for a set period (e.g., 15-30 minutes) to establish baseline preference. Record the time spent in each chamber.

3. Conditioning (Days 2-5):

-

Drug Pairing: On alternating days, administer the drug of abuse (e.g., cocaine, amphetamine) and confine the animal to one of the outer chambers (the drug-paired chamber) for a set period (e.g., 30 minutes).

-

Vehicle Pairing: On the other days, administer the vehicle and confine the animal to the opposite outer chamber (the vehicle-paired chamber).

-

DNQX Administration: Prior to the drug pairing sessions, administer DNQX (e.g., via intracranial injection into a specific brain region like the nucleus accumbens) to a subset of animals. Control animals receive a vehicle injection.

4. Test (Day 6):

-

Place the animal in the central chamber and allow it to freely explore all three chambers for a set period (e.g., 15-30 minutes).

-

Record the time spent in each of the outer chambers.

5. Data Analysis:

-

Calculate a preference score for the drug-paired chamber (time spent in the drug-paired chamber minus time spent in the vehicle-paired chamber).

-

Compare the preference scores between the DNQX-treated and control groups to determine if blocking AMPA/kainate receptors attenuates the rewarding effects of the drug.

Figure 5: Workflow for a Conditioned Place Preference Experiment. This diagram illustrates the sequential phases of a CPP study investigating the effect of DNQX on drug reward.

References

- 1. DNQX in the nucleus accumbens inhibits cocaine-induced conditioned place preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNQX - Wikipedia [en.wikipedia.org]

- 3. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to the Pharmacology of DNQX Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the pharmacology of DNQX disodium (B8443419) salt, a pivotal tool in neuroscience research. We will delve into its mechanism of action, receptor selectivity, and applications in various experimental models, presenting quantitative data in accessible tables and illustrating key concepts with detailed diagrams.

Core Mechanism of Action

DNQX (6,7-dinitroquinoxaline-2,3-dione) is a selective and competitive antagonist of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate subtypes of ionotropic glutamate (B1630785) receptors.[1][2] Its disodium salt form offers enhanced water solubility, facilitating its use in a wide range of experimental settings.[3][4] As a competitive antagonist, DNQX binds to the same site as the endogenous agonist, glutamate, but does not activate the receptor, thereby blocking the flow of ions through the channel.[1][5]

Interestingly, under specific cellular contexts, particularly in the presence of transmembrane AMPA receptor regulatory proteins (TARPs) like γ2, DNQX can exhibit partial agonist activity at AMPA receptors.[1][4] This dual functionality underscores the complexity of its interactions with the receptor complex. Furthermore, some studies have reported that DNQX may also interact with the glycine (B1666218) binding site on the NMDA receptor, although with significantly lower affinity.[6]

Signaling Pathway of Glutamatergic Neurotransmission and DNQX Inhibition

Caption: Competitive antagonism of DNQX at the glutamatergic synapse.

Quantitative Pharmacological Data

The following tables summarize the receptor binding affinities and effective concentrations of DNQX from various studies.

Table 1: Receptor Binding Affinity of DNQX

| Receptor Subtype | IC₅₀ (μM) | Reference |

| AMPA | 0.5 | [3][7][8][9] |

| Kainate | 0.1 - 2 | [3][7][8][9] |

| NMDA | 40 | [7][9] |

IC₅₀ values represent the concentration of DNQX required to inhibit 50% of the specific binding of a radioligand to the receptor.

Table 2: Effective Concentrations of DNQX in Experimental Preparations

| Experimental Model | Application | Effective Concentration | Reference |

| In vitro brain slices | Blockade of evoked and spontaneous EPSCs | 1 - 10 µM | [1] |

| Cultured rat hippocampal neurons | Induction of neurotoxicity | Dose-dependent | [2][10] |

| In vivo (mouse) | Blockade of amphetamine-induced sensitization | 5 - 10 mg/kg (i.p.) | [7] |

| In vivo (rat) | Inhibition of PCP-induced hsp70 expression | 5 µL of 0.5 mg/mL (i.c.v.) | [7] |

| In vivo (rat) | Induction of locomotor activity (VTA injection) | 1 µg | [11] |

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Voltage Clamp Recordings

This protocol is a synthesized representation for studying the effect of DNQX on excitatory postsynaptic currents (EPSCs) in brain slices.

Objective: To measure the effect of DNQX on spontaneous and evoked EPSCs in neurons.

Materials:

-

Brain slices (e.g., mouse prelimbic cortex)

-

Artificial cerebrospinal fluid (aCSF)

-

DNQX disodium salt

-

Patch-clamp rig with amplifier and data acquisition system

-

Glass micropipettes

-

Stimulating electrode

Methodology:

-

Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the desired brain region and maintain them in oxygenated aCSF.

-

Recording Setup: Transfer a slice to the recording chamber and perfuse with aCSF. Obtain whole-cell voltage-clamp recordings from layer V neurons.

-

Holding Potential: Hold the neuron's membrane potential at -60 to -70 mV, which is the reversal potential for GABAergic currents, to isolate glutamatergic EPSCs.

-

Evoked EPSCs: Place a stimulating electrode in a region afferent to the recorded neuron (e.g., layers II/III). Deliver a brief electrical pulse (e.g., 150 µs) every 10 seconds to evoke synaptic responses.

-

Spontaneous EPSCs: Record spontaneous synaptic activity for a baseline period (e.g., 10 seconds) in the absence of stimulation.

-

DNQX Application: Bath-apply DNQX disodium salt at various concentrations (e.g., 1 µM, 10 µM) for a defined period (e.g., 5 minutes).

-

Data Acquisition: Continuously record both evoked and spontaneous EPSCs before, during, and after DNQX application.

-

Analysis: Measure the amplitude and frequency of EPSCs to quantify the inhibitory effect of DNQX.

Experimental Workflow for Electrophysiological Recording

Caption: A typical workflow for an in vitro electrophysiology experiment using DNQX.

In Vivo Applications and Behavioral Studies

DNQX has been instrumental in elucidating the role of AMPA and kainate receptors in various physiological and pathological processes in vivo.

-

Drug Reward and Addiction: In studies of drug-seeking behavior, DNQX injected into the nucleus accumbens has been shown to reduce the acquisition of conditioned place preference for amphetamine.[2][12] This suggests a critical role for AMPA/kainate receptor activation in the rewarding effects of psychostimulants.[2]

-

Locomotor Activity: When injected into the ventral tegmental area (VTA), DNQX can increase locomotor activity, indicating a tonic inhibitory role of glutamatergic inputs to this region in regulating movement.[11]

-

Neuroprotection: DNQX has demonstrated neuroprotective effects against glutamate and NMDA-induced neurotoxicity.[13] However, it is important to note that some studies have also reported neuron-specific toxicity of DNQX in cultured hippocampal neurons, which appears to be independent of ionotropic glutamate receptors.[2][10]

Atypical Properties and Considerations

-

Partial Agonism: As mentioned, in the presence of TARP auxiliary subunits, DNQX can act as a partial agonist at AMPA receptors.[1][4] This is a crucial consideration when interpreting experimental results, as it may lead to unexpected excitatory effects in certain neuronal populations. For example, DNQX has been shown to cause depolarization of thalamic reticular nucleus (TRN) neurons.[14][15]

-

Pro-oxidant Activity: DNQX has been reported to have pro-oxidant properties and can act as a neuroleptic agent.[1][3] These non-canonical effects should be considered, especially in studies focused on oxidative stress or long-term neuronal viability.

Conclusion

DNQX disodium salt remains an indispensable pharmacological tool for dissecting the roles of AMPA and kainate receptors in synaptic transmission, plasticity, and behavior. Its well-characterized competitive antagonist profile, coupled with its water solubility, makes it a versatile agent for both in vitro and in vivo research. However, researchers must remain cognizant of its potential for partial agonism and other off-target effects to ensure accurate interpretation of their findings. This guide provides a solid foundation for understanding the multifaceted pharmacology of DNQX, empowering researchers to design and execute robust experiments in the field of neuroscience.

References

- 1. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]

- 2. DNQX - Wikipedia [en.wikipedia.org]

- 3. DNQX disodium salt | AMPA Receptor Antagonists: R&D Systems [rndsystems.com]

- 4. DNQX disodium salt | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]

- 5. Medicinal Chemistry of Competitive Kainate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. DNQX | iGluR | GluR | TargetMol [targetmol.com]

- 9. caymanchem.com [caymanchem.com]

- 10. DNQX-induced toxicity in cultured rat hippocampal neurons: an apparent AMPA receptor-independent effect? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Induction of locomotor activity by the glutamate antagonist DNQX injected into the ventral tegmental area - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of the AMPA/kainate receptor antagonist DNQX in the nucleus accumbens on drug-induced conditioned place preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 6,7-Dinitroquinoxaline-2,3-dione blocks the cytotoxicity of N-methyl-D-aspartate and kainate, but not quisqualate, in cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Selective Excitatory Actions of DNQX and CNQX in Rat Thalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Selective excitatory actions of DNQX and CNQX in rat thalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Choice: A Technical Guide to DNQX Disodium Salt vs. DNQX Freebase for Experimental Success

For Immediate Release

[City, State] – [Date] – In the intricate world of neuroscience research, the selection of appropriate pharmacological tools is paramount to the integrity and reproducibility of experimental outcomes. Among the arsenal (B13267) of compounds available to investigators studying excitatory neurotransmission, 6,7-dinitroquinoxaline-2,3-dione (DNQX) stands out as a potent and selective competitive antagonist of AMPA and kainate receptors. However, a critical decision point often arises in the form of its available formulations: the water-soluble disodium (B8443419) salt and the less soluble freebase. This technical guide provides an in-depth comparison of DNQX disodium salt and DNQX freebase, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their experimental design and execution.

The primary distinction between the two forms lies in their physicochemical properties, which directly impacts their handling, solution preparation, and application in various experimental paradigms. The choice between the disodium salt and the freebase is not merely a matter of convenience but a fundamental consideration that can influence the accuracy and interpretation of experimental data.

Core Properties: A Head-to-Head Comparison

A clear understanding of the fundamental characteristics of each form is essential for their effective use. The following table summarizes the key quantitative data for DNQX disodium salt and DNQX freebase.

| Property | DNQX Disodium Salt | DNQX Freebase |

| Molecular Weight | 296.1 g/mol [1][2][3][4] | 252.14 g/mol [5][6] |

| Solubility in Water | Soluble up to 100 mM[2][4] | Insoluble |

| Solubility in DMSO | Not typically dissolved in DMSO | Soluble up to 100 mM[6] |

| Appearance | Brown to dark brown solid[1][4] | Solid |

| Storage | Desiccate at room temperature or +4°C[1][2][3] | Store at room temperature |

Mechanism of Action: A Shared Path

Both DNQX disodium salt and DNQX freebase function as competitive antagonists at the glutamate (B1630785) binding site of AMPA and kainate receptors, thereby inhibiting the excitatory neurotransmission mediated by these receptors. This action is crucial for dissecting the roles of different glutamate receptor subtypes in synaptic plasticity, neuronal excitability, and various neuropathological conditions. The inhibitory concentrations (IC50) are generally reported for DNQX as a molecule, with values around 0.1-0.5 µM for AMPA receptors and 0.1-2 µM for kainate receptors, while showing significantly lower affinity for NMDA receptors (IC50 ≈ 40 µM)[2][7].

Experimental Protocols: A Practical Guide

The divergent solubility profiles of the two DNQX forms necessitate distinct protocols for their preparation and use in experimental settings.

In Vitro Experiments: Solution Preparation

DNQX Disodium Salt: The high water solubility of the disodium salt makes it the preferred choice for most in vitro applications where aqueous buffers are used, such as electrophysiology and cell culture.

DNQX Freebase: The use of the freebase in aqueous in vitro systems requires an initial solubilization step in an organic solvent, typically dimethyl sulfoxide (B87167) (DMSO).

References

- 1. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effect of central administration of the non-NMDA receptor antagonist DNQX on ACTH and corticosterone release before and during immobilization stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective excitatory actions of DNQX and CNQX in rat thalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNQX disodium salt | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]

- 6. DNQX - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

The Dawn of a New Era in Neuroscience: A Technical Guide to the Discovery and Development of Quinoxalinediones like DNQX

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, development, and core methodologies associated with quinoxalinediones, a class of compounds that revolutionized the study of excitatory neurotransmission. Focusing on the archetypal antagonist, 6,7-dinitroquinoxaline-2,3-dione (DNQX), this document details the quantitative pharmacology, experimental protocols, and underlying signaling pathways that have established these molecules as indispensable tools in neuroscience and drug development.

Introduction: Unlocking the Excitatory Synapse

The late 1980s marked a significant turning point in neuropharmacology. While the N-methyl-D-aspartate (NMDA) receptor had been extensively studied, the other major ionotropic glutamate (B1630785) receptors, α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, remained less understood due to the lack of potent and selective antagonists. This pharmacological gap hindered the elucidation of their specific roles in fast excitatory synaptic transmission and their implication in various neurological disorders.

The breakthrough came in 1988 with the discovery of quinoxalinediones as the first potent and competitive antagonists of non-NMDA receptors.[1] This discovery, spearheaded by researchers at Ferrosan in Denmark, introduced compounds like DNQX and CNQX (6-cyano-7-nitroquinoxaline-2,3-dione), which provided the neuroscience community with the tools needed to dissect the roles of AMPA and kainate receptors in health and disease.[1] Quinoxalinediones are heterocyclic compounds that have since become foundational in the study of glutamatergic signaling and have served as scaffolds for the development of new therapeutic agents for conditions such as epilepsy and neurodegenerative diseases.[2][3]

The Quinoxalinedione (B3055175) Core and Structure-Activity Relationships

The foundational structure of this class of antagonists is the quinoxaline-2,3-dione scaffold.[4] The synthesis of this core often involves the condensation of a substituted 1,2-phenylenediamine with oxalic acid.[4] The structure-activity relationship (SAR) studies of quinoxalinediones have revealed key insights into their antagonist activity.

The nature and position of substituents on the quinoxaline (B1680401) ring system are critical determinants of their biological activity. For instance, the presence of electron-withdrawing groups, such as the dichloro or dinitro substitutions at the 6- and 7-positions, is crucial for potent antagonist activity at glutamate receptors, as these groups are thought to enhance binding affinity.[4] While much of the early SAR work was focused on non-NMDA receptors, modifications at other positions have been explored to modulate selectivity between AMPA, kainate, and even the glycine (B1666218) site of the NMDA receptor.[4][5]

Quantitative Pharmacology of DNQX and Related Compounds

The following tables summarize the quantitative data for DNQX and other notable quinoxalinedione derivatives, providing a comparative overview of their potency and selectivity.

Table 1: Inhibitory Potency (IC50) of DNQX at Ionotropic Glutamate Receptors

| Compound | AMPA Receptor (μM) | Kainate Receptor (μM) | NMDA Receptor (μM) | Reference(s) |

| DNQX | 0.5 | 2 | 40 | [6] |

Table 2: Binding Affinity (Ki) and IC50 Values of Various Quinoxalinedione Antagonists

| Compound | Receptor Target | Ki (µM) | IC50 (µM) | Reference(s) |

| DNQX | AMPA | - | 0.74 | [7] |

| CNQX | AMPA | - | 0.272-0.373 | [8] |

| NBQX | AMPA | 0.060 | - | [9] |

| PNQX | AMPA | - | 0.063 | [10] |

| PNQX | GlyN (NMDA) | - | 0.37 | [10] |

| YM90K | AMPA | 0.084 | - | [9] |

Key Experimental Protocols

The characterization of quinoxalinediones has relied on a suite of sophisticated experimental techniques. This section provides detailed methodologies for the key experiments cited in the development and analysis of these compounds.

Radioligand Binding Assay for AMPA Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., DNQX) for the AMPA receptor using [3H]AMPA as the radioligand.

Materials:

-

Rat cortical membranes (prepared from cerebral cortex)

-

[3H]AMPA (specific activity ~50-60 Ci/mmol)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Test compounds (e.g., DNQX) at various concentrations

-

Non-specific binding control: L-glutamate (1 mM)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortex in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes to remove nuclei and debris. Centrifuge the supernatant at 40,000 x g for 20 minutes to pellet the membranes. Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation. Resuspend the final pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: 50 µL of [3H]AMPA (final concentration ~5 nM), 50 µL of assay buffer, and 100 µL of membrane suspension.

-

Non-specific Binding: 50 µL of [3H]AMPA, 50 µL of L-glutamate (1 mM), and 100 µL of membrane suspension.

-

Competitive Binding: 50 µL of [3H]AMPA, 50 µL of test compound at various concentrations, and 100 µL of membrane suspension.

-

-

Incubation: Incubate the plate at 4°C for 30-60 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with ice-cold wash buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology for Functional Antagonism

This protocol outlines the procedure for assessing the functional antagonism of DNQX on AMPA receptor-mediated currents in cultured neurons.

Materials:

-

Cultured neurons (e.g., primary cortical or hippocampal neurons)

-

External Solution (ACSF): Containing (in mM): 140 NaCl, 2.5 KCl, 2.5 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.

-

Internal Solution (for patch pipette): Containing (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.

-

Agonist: AMPA or glutamate

-

Antagonist: DNQX

-

Patch-clamp amplifier, micromanipulator, and data acquisition system

Procedure:

-

Cell Preparation: Place a coverslip with cultured neurons in a recording chamber on the stage of an inverted microscope and perfuse with external solution.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

Giga-seal Formation: Approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal ( >1 GΩ) with the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.

-

Recording: Clamp the neuron at a holding potential of -70 mV.

-

Agonist Application: Apply a brief pulse of AMPA or glutamate to evoke an inward current.

-

Antagonist Application: Perfuse the recording chamber with the external solution containing DNQX at a desired concentration for a few minutes.

-

Post-Antagonist Recording: While still in the presence of DNQX, apply the same pulse of AMPA or glutamate and record the evoked current.

-

Data Analysis: Compare the amplitude of the AMPA/glutamate-evoked current before and after the application of DNQX to determine the percentage of inhibition. Construct a dose-response curve by testing a range of DNQX concentrations to calculate the IC50 value.

Visualizing the Core Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows central to the discovery and characterization of quinoxalinediones.

Caption: Logical workflow for the discovery and development of quinoxalinedione-based AMPA receptor antagonists.

Caption: Simplified signaling pathway of AMPA receptor antagonism by DNQX.

Conclusion and Future Directions

The discovery of quinoxalinediones like DNQX was a seminal moment in neuroscience, providing researchers with the chemical tools to dissect the complex roles of AMPA and kainate receptors. The methodologies outlined in this guide have been instrumental in characterizing these compounds and continue to be the gold standard for the development of new glutamate receptor modulators. As our understanding of the subtleties of glutamatergic signaling in neurological and psychiatric disorders deepens, the foundational knowledge gained from the study of quinoxalinediones will undoubtedly continue to guide the development of the next generation of therapeutics targeting the excitatory synapse.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Screening for AMPA receptor auxiliary subunit specific modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vivo Determination of Glutamate Uptake by Brain Microdialysis | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of chiral 1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones: alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. AMPA receptor - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DNQX Disodium Salt in Elucidating Glutamate's Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the pivotal role of DNQX disodium (B8443419) salt, a potent antagonist of ionotropic glutamate (B1630785) receptors, in neuroscience research. We will delve into its mechanism of action, provide quantitative data on its receptor affinity, detail experimental protocols for its use, and visualize the complex signaling pathways it modulates. This document serves as a comprehensive resource for professionals seeking to understand and utilize DNQX in their research endeavors.

Introduction to DNQX Disodium Salt

6,7-dinitroquinoxaline-2,3-dione (DNQX) is a synthetic, competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of ionotropic glutamate receptors.[1] The disodium salt form of DNQX offers the significant advantage of high water solubility, facilitating its use in a wide range of experimental paradigms. By selectively blocking the action of glutamate at these non-NMDA receptors, DNQX has become an invaluable tool for dissecting the physiological and pathological roles of excitatory neurotransmission in the central nervous system.

Mechanism of Action

DNQX competitively inhibits the binding of glutamate to AMPA and kainate receptors. This action prevents the conformational change in the receptor that would normally lead to the opening of its associated ion channel. Consequently, the influx of sodium and, in some cases, calcium ions is blocked, leading to a reduction in neuronal excitation.

Quantitative Data

The affinity and potency of DNQX for AMPA and kainate receptors have been quantified in numerous studies. The following table summarizes key quantitative data for DNQX.

| Parameter | Receptor Subtype | Value | Reference |

| IC₅₀ | AMPA | 0.5 µM | [2][3] |

| Kainate | 0.1 µM - 2 µM | [2][3] | |

| NMDA | 40 µM | [2] | |

| Kᵢ | Kainate | 1.4 µM | [4] |

Note: IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibitory constant) values can vary depending on the experimental conditions and the specific receptor subunit composition.

Signaling Pathways

DNQX's blockade of AMPA and kainate receptors interrupts critical downstream signaling cascades.

AMPA Receptor Signaling Pathway

Activation of AMPA receptors can lead to the activation of various intracellular signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, which is implicated in synaptic plasticity. DNQX effectively blocks the initiation of these pathways by preventing the initial receptor activation.

Kainate Receptor Signaling Pathway

Kainate receptors exhibit both ionotropic and metabotropic functions, the latter often involving G-protein coupling.[4][5][6] Activation of kainate receptors can modulate neurotransmitter release through these G-protein-mediated pathways. DNQX inhibits both the ionotropic and, consequently, the downstream G-protein-mediated signaling of kainate receptors.

Experimental Protocols

DNQX is widely used in electrophysiological studies, particularly in whole-cell patch-clamp recordings from brain slices, to isolate and study specific components of synaptic transmission.

Preparation of Acute Brain Slices

-

Anesthesia and Perfusion: Anesthetize the animal (e.g., mouse or rat) with an appropriate anesthetic. Perform transcardial perfusion with ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) cutting solution.

-

Brain Extraction and Slicing: Rapidly dissect the brain and mount it on a vibratome. Submerge the brain in ice-cold, oxygenated cutting aCSF. Cut coronal or sagittal slices (typically 250-350 µm thick) of the brain region of interest.

-

Recovery: Transfer the slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes. Subsequently, maintain the slices at room temperature until recording.

Whole-Cell Patch-Clamp Recording

-

Slice Transfer: Place a single brain slice in the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

-

Neuron Identification: Visualize neurons using differential interference contrast (DIC) optics.

-

Pipette Positioning and Sealing: Approach a target neuron with a glass micropipette (3-6 MΩ resistance) filled with internal solution. Apply gentle positive pressure. Once in proximity to the neuron, release the positive pressure to form a high-resistance seal (GΩ seal) with the cell membrane.

-

Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

-

Recording: Record baseline excitatory postsynaptic currents (EPSCs) in voltage-clamp mode (holding potential typically -70 mV). EPSCs can be evoked by a stimulating electrode placed in a relevant afferent pathway.

-

DNQX Application: To block AMPA/kainate receptor-mediated currents, bath-apply DNQX disodium salt at a concentration of 10-20 µM.[7][8] The remaining current will be primarily mediated by NMDA receptors.

Solutions

-

Cutting aCSF (example): In mM: 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂, 10 MgSO₄.

-

Recording aCSF (example): In mM: 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 24 NaHCO₃, 12.5 glucose, 2 CaCl₂, 1 MgSO₄.

-

Internal Solution (example, for voltage-clamp): In mM: 135 Cs-methanesulfonate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, 5 QX-314.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effect of DNQX on synaptic transmission.

References

- 1. DNQX - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Kainate receptors coupled to G(i)/G(o) proteins in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kainate receptor - Wikipedia [en.wikipedia.org]

- 6. Kainate Receptor Signaling in Pain Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective Excitatory Actions of DNQX and CNQX in Rat Thalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]

The Emergence of Partial Agonism: A Technical Guide to the Interaction of DNQX Disodium Salt with TARP Subunits

For Immediate Release

This technical guide provides an in-depth analysis of the partial agonist activity exhibited by the classical AMPA receptor antagonist, 6,7-dinitroquinoxaline-2,3-dione (DNQX) disodium (B8443419) salt, when AMPA receptors are co-expressed with Transmembrane AMPA Receptor Regulatory Protein (TARP) auxiliary subunits. Intended for researchers, scientists, and professionals in drug development, this document synthesizes key findings, presents quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms.

Executive Summary

Historically classified as a competitive antagonist, DNQX acts as a pure blocker of AMPA receptors in isolation. However, the discovery of TARPs has revolutionized this understanding. Seminal studies have demonstrated that the presence of TARP subunits fundamentally alters the pharmacological profile of DNQX, converting it into a partial agonist. This conversion is not an off-target effect but a direct consequence of the modulatory action of TARPs on the AMPA receptor complex. TARPs appear to enhance the coupling between the minor conformational change in the ligand-binding domain (LBD) induced by DNQX and the subsequent opening of the ion channel. This phenomenon has been observed across multiple TARP subtypes, including γ-2, γ-3, γ-4, and γ-8, indicating a conserved mechanism. Understanding this antagonist-to-agonist switch is critical for the accurate interpretation of experimental data and for the rational design of novel therapeutics targeting the AMPA receptor-TARP complex.

Quantitative Data Summary

The partial agonist activity of quinoxalinedione (B3055175) antagonists like DNQX and its analog CNQX is critically dependent on the presence of a TARP subunit. In heterologous expression systems, cells co-transfected with an AMPA receptor subunit (e.g., GluR1) and a TARP subunit show a distinct inward current in response to DNQX/CNQX application, an effect absent in cells expressing the AMPA receptor alone.[1][2][3] The data below, derived from foundational studies, quantifies this effect. To facilitate the observation of these small currents, experiments are often conducted in the presence of a positive allosteric modulator like Trichloromethiazide (TCM), which reduces receptor desensitization.[1][3]

Table 1: DNQX-Induced Currents in HEK293 Cells

| Condition | Agonist | Mean Inward Current (pA) | Number of Cells (n) | Reference |

| GluR1 alone | 100 µM DNQX + TCM | No significant current | 12 | Menuz et al., 2007 |

| GluR1 + TARP γ-2 | 100 µM DNQX + TCM | ~ -100 pA | 13 | Menuz et al., 2007 |

Table 2: CNQX-Induced Currents with Various TARP Subunits in HEK293 Cells

Note: Data for the related antagonist CNQX is more extensively characterized across TARP subtypes and serves as a strong proxy for the general mechanism applicable to DNQX.[3]

| Condition | Agonist | Mean Inward Current (pA) | Number of Cells (n) | Reference |

| GluR1 alone | 100 µM CNQX + TCM | No significant current | 8 | Menuz et al., 2007 |

| GluR1 + TARP γ-2 | 100 µM CNQX + TCM | ~ -150 pA | 11 | Menuz et al., 2007 |

| GluR1 + TARP γ-3 | 100 µM CNQX + TCM | ~ -125 pA | 4 | Menuz et al., 2007 |

| GluR1 + TARP γ-4 | 100 µM CNQX + TCM | ~ -125 pA | 5 | Menuz et al., 2007 |

| GluR1 + TARP γ-8 | 100 µM CNQX + TCM | ~ -75 pA | 4 | Menuz et al., 2007 |

Signaling Pathways and Mechanisms

The conversion of DNQX from an antagonist to a partial agonist is a direct result of TARP-mediated modulation of the AMPA receptor's gating mechanism. Without TARPs, the binding of DNQX to the LBD induces a minor degree of domain closure, but this conformational change is insufficient to be transduced to the channel gate, resulting in no ion flux. When a TARP is associated with the receptor, it physically interacts with the complex and alters its allosteric properties. The TARP is thought to "pre-activate" or lower the energy barrier for channel opening, thereby strengthening the coupling between LBD movement and the ion channel gate. Consequently, the small conformational change induced by DNQX is now sufficient to cause a partial opening of the channel, resulting in a measurable inward current.

Experimental Protocols

The following section details the key methodologies used to characterize the partial agonist activity of DNQX at TARP-associated AMPA receptors.

Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their low endogenous expression of ion channels.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO₂.

-

Transfection: Cells are transiently co-transfected with cDNAs encoding the desired AMPA receptor subunit (e.g., rat GluR1-flip) and a specific TARP subunit (e.g., mouse TARP γ-2, γ-3, γ-4, or γ-8). A marker plasmid, such as one encoding Green Fluorescent Protein (GFP), is often included to identify successfully transfected cells for recording. Transfection is typically performed using a lipid-based reagent like Lipofectamine 2000. Recordings are made 24-48 hours post-transfection.

Electrophysiological Recording

-

Technique: Whole-cell patch-clamp electrophysiology is the primary method for recording ion channel activity.

-

External Solution (in mM): 150 NaCl, 3 KCl, 10 HEPES, 1 CaCl₂, 1 MgCl₂, 10 glucose. The pH is adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 2 MgCl₂, 4 Na₂-ATP. The pH is adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.

-

Recording Parameters: Cells are voltage-clamped at a holding potential of -60 mV or -70 mV. Currents are amplified, filtered at 2 kHz, and digitized at 10 kHz.

-

Drug Application: DNQX disodium salt and other compounds are rapidly applied to the recorded cell using a multi-barrel perfusion system. To better resolve the small agonist currents, DNQX is often co-applied with a positive allosteric modulator such as 500 µM Trichloromethiazide (TCM) or 100 µM cyclothiazide (B1669527) to inhibit rapid receptor desensitization.

References

The Effect of DNQX on Excitatory Postsynaptic Currents: A Technical Guide

Introduction: 6,7-dinitroquinoxaline-2,3-dione (DNQX) is a quinoxaline (B1680401) derivative widely utilized in neuroscience research as a potent and selective antagonist for specific types of ionotropic glutamate (B1630785) receptors (iGluRs).[1] As a competitive antagonist, it plays a crucial role in dissecting the components of excitatory neurotransmission.[1][2][3] This technical guide provides an in-depth overview of the effects of DNQX on excitatory postsynaptic currents (EPSCs), summarizing key quantitative data, detailing common experimental protocols, and visualizing its mechanism of action for researchers, scientists, and drug development professionals.

Core Mechanism of Action

DNQX primarily functions as a competitive antagonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are non-N-methyl-D-aspartate (non-NMDA) ionotropic glutamate receptors.[1][4] It exerts its effect by binding to the glutamate binding site on these receptors, thereby preventing the endogenous ligand, glutamate, from binding and activating the receptor's associated ion channel. This action effectively blocks the influx of cations (primarily Na+ and Ca2+) that would normally generate an EPSC.

While highly selective for AMPA and kainate receptors, DNQX shows significantly lower affinity for NMDA receptors, making it an invaluable tool for isolating and studying NMDA receptor-mediated currents.[2][3][5] Interestingly, under certain conditions, such as in the presence of specific transmembrane AMPA receptor regulatory proteins (TARPs), DNQX can exhibit weak partial agonist activity at AMPA receptors.[5][6][7]

Caption: Mechanism of DNQX at a glutamatergic synapse.

Quantitative Data on DNQX Efficacy

The potency of DNQX is typically quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the specific receptor subtype.

| Receptor Subtype | IC50 (µM) | Reference |

| AMPA Receptor | 0.5 | [2][3][8] |

| Kainate Receptor | 0.1 - 2 | [2][3][8] |

| NMDA Receptor | 40 | [2][3] |

The practical application of DNQX in electrophysiological experiments demonstrates its potent effects on neuronal activity and synaptic currents.

| Preparation / Cell Type | DNQX Concentration (µM) | Observed Effect | Reference | | :--- | :--- | :--- | | Mouse Prelimbic Cortex Neurons | 10 | Complete block of spontaneous and evoked EPSCs. |[7] | | Rat Thalamic Reticular Nucleus (TRN) Neurons | 4 | Negligible depolarization (0.3 ± 0.3 mV). |[6] | | Rat Thalamic Reticular Nucleus (TRN) Neurons | 20 | Reversible membrane depolarization (3.3 ± 1.1 mV) and inward current (-14.3 ± 5.6 pA). |[6][9][10] | | Rat Thalamic Reticular Nucleus (TRN) Neurons | 100 | Robust depolarization (3.7 ± 1.6 mV). |[6][10] | | Rat Ventral Tegmental Area (VTA) Neurons | 10 | Used to block AMPA receptors to isolate other currents (e.g., IPSCs). |[11] |

Experimental Protocols

The primary technique for studying the effect of DNQX on EPSCs is whole-cell patch-clamp electrophysiology in brain slices or cultured neurons.

Key Experimental Protocol: Whole-Cell Patch-Clamp Recording

This protocol outlines the essential steps to measure the effect of DNQX on AMPA receptor-mediated EPSCs.

-

Slice Preparation:

-

Animals (typically rodents) are anesthetized and perfused with ice-cold, oxygenated (95% O2, 5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.

-

The brain is rapidly extracted and sectioned into thin slices (e.g., 250-300 µm) using a vibratome in the cold, oxygenated cutting solution.

-

Slices are allowed to recover in a holding chamber containing standard aCSF at a physiological temperature (e.g., 32-34°C) for at least one hour before recording.

-

-

Recording Setup:

-

A single brain slice is transferred to a recording chamber on the stage of an upright microscope and continuously perfused with oxygenated aCSF.

-

Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.

-

-

Whole-Cell Recording:

-

A glass micropipette (3-7 MΩ resistance) is filled with an intracellular solution (e.g., a Cs+-based solution for voltage-clamp to block K+ currents).[12][13]

-

The micropipette is carefully guided to a neuron, and a high-resistance "gigaohm seal" is formed between the pipette tip and the cell membrane.[14]

-

The membrane patch is then ruptured by applying gentle suction, establishing the whole-cell configuration.[14]

-

-

Data Acquisition:

-

The neuron is held in voltage-clamp mode at a holding potential of -70 mV. This potential is near the reversal potential for GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs), thus minimizing their contribution.[7][15][16]

-

Baseline EPSCs are recorded. These can be spontaneous EPSCs (sEPSCs) or evoked EPSCs (eEPSCs), triggered by a stimulating electrode placed near the recorded neuron.[7]

-

To isolate AMPA receptor-mediated currents, an NMDA receptor antagonist like AP5 (D-APV) is often included in the aCSF.

-

-

DNQX Application:

-

After a stable baseline recording is established, DNQX (e.g., 10-20 µM) is added to the perfusing aCSF.

-

Recordings continue in the presence of DNQX to observe its effect on EPSC amplitude and frequency. A significant reduction or complete block is expected.[7]

-

-

Washout and Analysis:

-

The DNQX-containing solution is replaced with standard aCSF to "wash out" the drug and observe any recovery of the EPSCs.

-

The recorded currents are analyzed offline to quantify changes in EPSC amplitude, frequency, and kinetics before, during, and after DNQX application.

-

Caption: Experimental workflow for a patch-clamp study of DNQX.

Logical Pathway of DNQX Action

The antagonistic effect of DNQX on EPSCs follows a clear and direct signaling pathway, which is fundamental to its utility in research.

Caption: Logical relationship of DNQX action on EPSCs.

Conclusion

DNQX is an essential pharmacological tool for the study of glutamatergic neurotransmission. Its selective and potent competitive antagonism of AMPA and kainate receptors allows for the effective blockade of the fast component of excitatory postsynaptic currents.[4] This property enables researchers to isolate NMDA receptor function, investigate the roles of non-NMDA receptors in synaptic plasticity, and probe the functional composition of glutamatergic synapses throughout the central nervous system. A thorough understanding of its mechanism, quantitative effects, and the protocols for its use is fundamental for professionals engaged in neuroscience and drug development.

References

- 1. DNQX - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. CNQX and DNQX block non-NMDA synaptic transmission but not NMDA-evoked locomotion in lamprey spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Selective Excitatory Actions of DNQX and CNQX in Rat Thalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]

- 8. DNQX disodium salt | AMPA Receptor Antagonists: R&D Systems [rndsystems.com]

- 9. Selective excitatory actions of DNQX and CNQX in rat thalamic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Post-Stress Block of Kappa Opioid Receptors Rescues Long-Term Potentiation of Inhibitory Synapses and Prevents Reinstatement of Cocaine Seeking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for detecting plastic changes in defined neuronal populations in neuropathic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

- 15. docs.axolbio.com [docs.axolbio.com]

- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

An In-depth Technical Guide to DNQX Disodium Salt in Synaptic Transmission Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNQX (6,7-dinitroquinoxaline-2,3-dione) disodium (B8443419) salt is a potent and selective competitive antagonist of non-NMDA ionotropic glutamate (B1630785) receptors, specifically targeting AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and kainate receptors.[1][2] Its water-soluble nature makes it a valuable pharmacological tool for in vitro and in vivo studies of excitatory synaptic transmission.[3] This guide provides a comprehensive overview of DNQX disodium salt, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of relevant signaling pathways and workflows.

Mechanism of Action

DNQX competitively inhibits the binding of the excitatory neurotransmitter glutamate to AMPA and kainate receptors, thereby blocking the influx of cations (primarily Na+ and Ca2+) through these ligand-gated ion channels.[1][2] This action effectively reduces or abolishes the fast component of excitatory postsynaptic potentials (EPSPs) and excitatory postsynaptic currents (EPSCs).[4][5] While highly selective for AMPA and kainate receptors over NMDA receptors, it's important to note that at higher concentrations, DNQX can also exhibit some affinity for the glycine (B1666218) binding site on the NMDA receptor.[2][6][7]

Interestingly, in the presence of transmembrane AMPA receptor regulatory proteins (TARPs), DNQX can act as a partial agonist at AMPA receptors.[3][4][5] This highlights the complex modulatory environment of native receptor complexes.

Quantitative Data

The following tables summarize the quantitative data for DNQX disodium salt, providing a clear comparison of its potency and effects across different experimental conditions.

| Parameter | Receptor Subtype | Value | Reference |

| IC50 | AMPA Receptor | 0.5 µM | [6] |

| IC50 | Kainate Receptor | 0.1 µM - 2 µM | [6] |

| IC50 | NMDA Receptor | 40 µM | [6] |

| IC50 | AMPA Receptor | 0.19-1.66 µM | [8] |

| IC50 | GluK2 Receptor | 0.35 µM | [8] |

Table 1: Inhibitory Potency (IC50) of DNQX

| Experimental Condition | Concentration | Effect | Reference |

| Blockade of spontaneous and evoked EPSCs | 10 µM | Complete block | [3][4][5] |

| Blockade of spontaneous and evoked EPSCs | 1 µM | Effective | [3][4][5] |

| Inhibition of EPSPs in IMM neurons (in vitro) | 3 µM | Significant inhibition | [9] |

| Study of isolated NMDA-receptor-mediated EPSPs | 15 µM | Blockade of AMPA receptors | [10] |

| Depolarization of thalamic reticular nucleus (TRN) neurons | 20 µM | Average depolarization of 3.3 ± 1.1 mV | [11] |

| Depolarization of thalamic reticular nucleus (TRN) neurons | 100 µM | Average depolarization of 3.7 ± 1.6 mV | [11] |

Table 2: Effective Concentrations of DNQX in Electrophysiological Studies

Experimental Protocols

Whole-Cell Voltage-Clamp Recording of EPSCs in Brain Slices

This protocol is designed to measure the effect of DNQX disodium salt on evoked and spontaneous excitatory postsynaptic currents (EPSCs) in neurons within a brain slice preparation.

Materials:

-

DNQX disodium salt

-

Artificial cerebrospinal fluid (ACSF)

-

Brain slice preparation (e.g., mouse prelimbic cortex)

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Stimulating electrode

-

Glass micropipettes for recording

Methodology:

-

Prepare acute brain slices (e.g., 300 µm thick) from the desired brain region.

-

Maintain slices in oxygenated ACSF.

-

Transfer a slice to the recording chamber and perfuse with oxygenated ACSF.

-

Establish a whole-cell voltage-clamp recording from a target neuron (e.g., a layer V pyramidal neuron).[3][4][5]

-

Hold the neuron at a membrane potential of -60 to -70 mV to isolate glutamatergic currents and minimize contamination from GABAergic currents.[3][4][5]

-

For evoked EPSCs: Place a stimulating electrode in a presynaptic area (e.g., layers II/III) and deliver a brief electrical pulse (e.g., 150 µs) every 10 seconds to elicit a reliable EPSC.[3][4][5]

-

Record a stable baseline of evoked EPSCs for several minutes.

-

Bath-apply DNQX disodium salt at the desired concentration (e.g., 1 µM, 3 µM, 10 µM) by adding it to the perfusion ACSF.[3][4][5][9]

-

Continue recording evoked EPSCs to observe the inhibitory effect of DNQX.

-

For spontaneous EPSCs: In the absence of electrical stimulation, record spontaneous inward currents for a set period (e.g., 10 seconds) before and after the application of DNQX.[3][4][5]

-

After observing the effect, wash out the DNQX by perfusing with drug-free ACSF to assess the reversibility of the block.

Isolating NMDA Receptor-Mediated Synaptic Potentials

This protocol allows for the pharmacological isolation and study of the NMDA receptor component of the EPSP by blocking the AMPA/kainate receptor contribution with DNQX.

Materials:

-

DNQX disodium salt

-

APV (a selective NMDA receptor antagonist)

-

Magnesium-free ACSF

-

Brain slice preparation (e.g., hippocampal slice)

-

Electrophysiology setup for intracellular or whole-cell recording

Methodology:

-

Prepare and maintain brain slices as described in the previous protocol.

-

Perfuse the slice with magnesium-free ACSF. The absence of magnesium removes the voltage-dependent block of the NMDA receptor channel, allowing it to be activated at resting membrane potential.[2]

-

Bath-apply DNQX (e.g., 15 µM) to block the non-NMDA component of the synaptic potential.[2][10]

-

Deliver an orthodromic stimulus to evoke a synaptic potential. The resulting slow synaptic potential is primarily mediated by NMDA receptors.[2]

-

To confirm the isolation of the NMDA receptor-mediated potential, subsequently apply a selective NMDA receptor antagonist, such as APV. This should completely block the remaining slow synaptic potential.[2]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the use of DNQX in studying synaptic transmission.

Caption: Mechanism of DNQX action at the glutamatergic synapse.

Caption: Workflow for assessing DNQX inhibition of EPSCs.

Caption: Role of AMPA receptors and their blockade by DNQX in LTP induction.

Applications in Synaptic Transmission Research

DNQX disodium salt is a cornerstone tool for dissecting the contributions of different glutamate receptor subtypes to synaptic events and plasticity.

-

Isolating NMDA Receptor-Mediated Currents: By blocking the fast AMPA/kainate receptor-mediated component of the EPSP, DNQX allows researchers to study the slower, voltage-dependent properties of the NMDA receptor-mediated current in isolation.[2]

-

Studying Synaptic Plasticity: DNQX is instrumental in investigating the mechanisms of long-term potentiation (LTP) and long-term depression (LTD).[12][13] Since the initial depolarization required to relieve the magnesium block of NMDA receptors during LTP induction is primarily mediated by AMPA receptors, DNQX can be used to prevent the induction of many forms of LTP.[14][15]

-

Characterizing Synaptic Connectivity: By selectively blocking excitatory transmission, DNQX can help to map neural circuits and understand the roles of specific glutamatergic pathways.

-

Investigating Neurological Disorders: Given the involvement of glutamatergic excitotoxicity in various neurological conditions, DNQX can be used in preclinical models to explore the therapeutic potential of blocking AMPA/kainate receptors.

Handling and Storage

DNQX disodium salt is soluble in water up to 100 mM.[3][8] For long-term storage, it is recommended to keep the solid form desiccated at room temperature.[3] If stock solutions are prepared, they should be aliquoted and frozen at -20°C, where they are stable for up to one to three months.[3][8] It is advisable to prepare and use solutions on the same day if possible.[3]

Conclusion

DNQX disodium salt remains an indispensable pharmacological agent for neuroscientists. Its potent and selective antagonism of AMPA and kainate receptors provides a reliable means to investigate the fundamental processes of excitatory synaptic transmission and plasticity. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to effectively utilize DNQX in their studies.

References

- 1. DNQX - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. hellobio.com [hellobio.com]

- 4. DNQX | AMPA / kainate receptor antagonist | Hello Bio [hellobio.com]